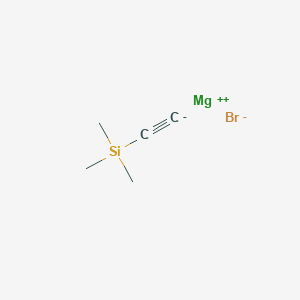

trimethylsilylethynylmagnesium bromide

Description

Significance of C(sp)–C(sp3) and C(sp)–C(sp2) Bond Formation

The construction of carbon-carbon single bonds between sp-hybridized carbon atoms (found in alkynes) and sp3-hybridized (alkanes) or sp2-hybridized (alkenes and arenes) carbon atoms is of fundamental importance in organic synthesis. These bonds are integral to the framework of a vast array of organic molecules, including natural products, pharmaceuticals, and advanced materials. The ability to efficiently forge these connections allows for the assembly of complex molecular architectures from simpler, readily available starting materials.

The formation of C(sp)–C(sp3) and C(sp)–C(sp2) bonds is a key step in the synthesis of more complex alkynes and enynes, which are themselves valuable intermediates. askfilo.comorganic-chemistry.org These structural motifs are found in numerous biologically active compounds and are precursors to a variety of other functional groups. The development of methodologies to create these bonds with high efficiency and selectivity is a continuous focus of chemical research. wuxiapptec.comnih.gov

Historical Context and Evolution of Ethynyl (B1212043) Grignard Reagents

The initial discovery of Grignard reagents by Philippe Barbier and his student Victor Grignard involved the reaction of organic halides with magnesium metal. ias.ac.in This led to the development of a general method for creating organomagnesium halides. wikipedia.org The application of this chemistry to acetylenic compounds soon followed. Ethynyl Grignard reagents are typically prepared by the reaction of a terminal alkyne with a pre-formed Grignard reagent, such as ethylmagnesium bromide. google.comnih.gov This acid-base reaction deprotonates the terminal alkyne, which has a relatively acidic proton, to form the corresponding magnesium acetylide. quora.com

Over the years, significant advancements have been made in the preparation and use of ethynyl Grignard reagents. The choice of solvent, for instance, has been found to be crucial, with tetrahydrofuran (B95107) (THF) often being preferred due to the higher solubility of acetylene (B1199291) gas, which minimizes the formation of byproducts. nih.gov The development of "turbo Grignard" reagents, such as isopropylmagnesium chloride-lithium chloride (iPrMgCl-LiCl), has further expanded the scope and efficiency of these reactions. organic-chemistry.org

Role of Trimethylsilylethynylmagnesium Bromide as a Versatile Building Block in Synthetic Chemistry

This compound, with the chemical formula (CH₃)₃SiC≡CMgBr, has emerged as a particularly useful and versatile building block in synthetic chemistry. chemicalbook.com The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions and allowing for selective transformations at the other end of the molecule. This feature is particularly valuable in multi-step syntheses.

The TMS group can be readily removed under mild conditions, typically using a fluoride (B91410) source such as tetra-n-butylammonium fluoride (TBAF) or by treatment with a base, to reveal the terminal alkyne. This "masked" terminal alkyne provides a strategic advantage, allowing for its introduction early in a synthetic sequence and its deprotection at a later, more opportune stage.

The utility of this compound is evident in its application in cross-coupling reactions, such as the Sonogashira coupling, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org While the Sonogashira reaction traditionally employs a palladium catalyst and a copper co-catalyst, the use of Grignard reagents can sometimes offer an alternative pathway. collectionscanada.gc.ca Furthermore, this reagent is instrumental in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials with specific electronic and optical properties. lookchem.comresearchgate.net

The following table provides a summary of the key properties of this compound:

| Property | Value |

| Chemical Formula | C₅H₉BrMgSi |

| Molecular Weight | 201.42 g/mol |

| CAS Number | 61210-52-4 |

| Appearance | Typically a solution in THF |

| Common Application | Reagent for the introduction of a protected ethynyl group |

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;ethynyl(trimethyl)silane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Si.BrH.Mg/c1-5-6(2,3)4;;/h2-4H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGRXJJELJQXOM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#[C-].[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrMgSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446055 | |

| Record name | Magnesium, bromo[(trimethylsilyl)ethynyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61210-52-4 | |

| Record name | Magnesium, bromo[(trimethylsilyl)ethynyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles of Trimethylsilylethynylmagnesium Bromide in Carbon Carbon Bond Formation

Nucleophilic Addition Reactions

As a Grignard reagent, trimethylsilylethynylmagnesium bromide excels in nucleophilic addition reactions, where it attacks electron-deficient carbon centers to form new carbon-carbon single bonds.

The addition of Grignard reagents to aldehydes and ketones is a fundamental transformation in organic synthesis for the formation of alcohols. khanacademy.org this compound reacts with the electrophilic carbon of a carbonyl group in a 1,2-addition. khanacademy.org This process involves the nucleophilic attack of the alkynyl carbon on the carbonyl carbon, which pushes the pi-electrons of the carbon-oxygen double bond onto the oxygen atom. This initially forms a tetrahedral magnesium alkoxide intermediate. Subsequent aqueous acidic workup protonates the alkoxide to yield the corresponding tertiary or secondary propargyl alcohol. khanacademy.org

The general reactivity of carbonyl compounds towards nucleophilic addition is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and a more electrophilic carbonyl carbon. The reaction with this compound follows this trend, providing a reliable method for the synthesis of silyl-protected propargyl alcohols, which are valuable synthetic intermediates.

| Reactant Type | Product Type | Notes |

| Aldehyde (R-CHO) | Secondary Propargyl Alcohol | Forms a new stereocenter if R ≠ H. |

| Ketone (R-CO-R') | Tertiary Propargyl Alcohol | Product contains a quaternary carbon center. |

This compound can also add to carbon-nitrogen multiple bonds, such as those found in imines and nitriles.

The reaction with an imine is analogous to the addition to a carbonyl compound. The nucleophilic alkynyl group attacks the electrophilic carbon of the C=N double bond. Subsequent hydrolysis of the resulting magnesium amide salt intermediate furnishes a propargylamine. The reaction is a powerful tool for synthesizing α-branched amines. When the imine possesses a chiral auxiliary, this addition can proceed with high diastereoselectivity. rsc.org

The addition of Grignard reagents to nitriles (R-C≡N) provides a classic route to ketones. nih.gov The nucleophilic carbon of the this compound attacks the nitrile carbon, forming an imine anion intermediate after the initial addition. researcher.life This intermediate is stable to further addition from the Grignard reagent. researcher.life Upon aqueous acid workup, the imine anion is hydrolyzed to form a ketone. nih.govresearcher.life This two-step sequence effectively converts a nitrile into a ketone, with the trimethylsilylethynyl group becoming one of the substituents on the carbonyl carbon.

The inherent ring strain of three-membered rings like epoxides and aziridines makes them susceptible to ring-opening by strong nucleophiles such as Grignard reagents. researchgate.netnih.gov

The reaction with an epoxide typically proceeds via an SN2 mechanism. nih.gov Nucleophilic attack by the trimethylsilylethynyl group occurs at one of the epoxide carbons, leading to the opening of the ring and the formation of a β-alkoxy alcohol after workup. In asymmetrically substituted epoxides, the reaction is regioselective. Under neutral or basic conditions, the nucleophile preferentially attacks the less sterically hindered carbon atom. nih.gov This provides a method for the synthesis of anti-1,2-disubstituted products.

Similarly, activated aziridines , particularly those with an electron-withdrawing group (e.g., tosyl) on the nitrogen atom, undergo nucleophilic ring-opening. nih.gov The attack of this compound would occur at one of the ring carbons, with a preference for the less substituted position, resulting in the formation of a β-amino alkyne derivative after workup. This reaction provides access to functionalized amines. researchgate.netnih.gov

Cross-Coupling Reactions

Beyond addition reactions, this compound is a valuable partner in transition metal-catalyzed cross-coupling reactions for the formation of C(sp)-C(sp³) bonds.

While traditional cross-coupling reactions often struggle with unactivated alkyl halides, the development of new catalytic systems has expanded the scope to include these substrates. Cobalt-catalyzed systems have proven particularly effective for coupling Grignard reagents with alkyl halides. nih.gov

Research has shown that this compound undergoes efficient cross-coupling with primary alkyl halides in the presence of a cobalt catalyst. nih.govnih.gov These reactions offer a direct method for forming alkyl-alkynyl bonds. The proposed mechanism involves a single-electron transfer from a cobalt complex to the alkyl halide, generating an alkyl radical intermediate. nih.gov This pathway circumvents the issues, such as β-hydride elimination, that can plague other cross-coupling methods with alkyl substrates.

A study by Ohmiya, Yorimitsu, and Oshima demonstrated the utility of a cobalt(III) acetylacetonate (B107027) catalyst in tetramethylethylenediamine (TMEDA) for this transformation. The reaction proceeds smoothly at room temperature and tolerates various functional groups. nih.govresearcher.life

| Entry | Primary Alkyl Halide | Product | Yield (%) |

| 1 | 1-Iodododecane | 1-(Trimethylsilyl)tetradec-1-yne | 99 |

| 2 | 1-Bromo-3-phenylpropane | 5-Phenyl-1-(trimethylsilyl)pent-1-yne | 88 |

| 3 | 1-Bromo-5-chloropentane | 7-Chloro-1-(trimethylsilyl)hept-1-yne | 83 |

| 4 | Ethyl 6-bromohexanoate | Ethyl 8-(trimethylsilyl)oct-7-ynoate | 77 |

Data sourced from Ohmiya, H.; Yorimitsu, H.; Oshima, K. Org. Lett. 2006, 8 (14), 3093–3096. nih.gov

Cross-Coupling with Alkyl Halides and Pseudohalides

Secondary Alkyl Substrates

The coupling of this compound with secondary alkyl halides presents a significant challenge in organic synthesis due to competing side reactions like elimination. However, advancements in catalytic systems have enabled these valuable carbon-carbon bond formations.

Cobalt-mediated cross-coupling reactions have proven effective for the reaction of this compound with secondary alkyl halides. nih.govacs.org This method utilizes a cobalt catalyst to facilitate the formation of alkyl-alkynyl bonds. The reaction proceeds under mild conditions and is applicable to both secondary and primary alkyl halides. nih.govacs.org The mechanism is thought to involve a single-electron transfer from a cobalt complex to the alkyl halide, generating an alkyl radical intermediate. nih.govacs.org This radical pathway allows for the use of unactivated secondary alkyl halides, which are typically poor substrates in traditional nucleophilic substitution reactions. acs.org For instance, the reaction of 1-bromoadamantane (B121549) with this compound in the presence of a cobalt catalyst yields the corresponding alkynylated adamantane (B196018) derivative.

Palladium-catalyzed Negishi coupling is another powerful tool for the formation of C(sp³)–C(sp²) bonds. While direct application with this compound and secondary alkyl halides is less common, the principles of Negishi coupling are relevant. These reactions typically involve the use of a palladium catalyst and a biaryldialkylphosphine ligand, such as CPhos, which promotes the desired reductive elimination over undesired β-hydride elimination. organic-chemistry.orgresearchgate.netnih.gov This methodology has been successfully applied to a wide range of secondary alkylzinc halides with aryl bromides and activated aryl chlorides, demonstrating broad substrate scope and functional group tolerance. organic-chemistry.orgnih.gov

Iron-catalyzed cross-coupling reactions have also been explored for coupling Grignard reagents with alkyl halides. asianpubs.org While not specifically detailing the use of this compound, these methods show promise for coupling various Grignard reagents with alkyl halides in the presence of an iron catalyst and an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), achieving high yields in short reaction times. asianpubs.org

It is important to note that the success of these coupling reactions with secondary alkyl substrates is highly dependent on the choice of catalyst and reaction conditions to suppress competing elimination reactions and achieve good yields of the desired cross-coupling product. researchgate.net

Tertiary Alkyl Substrates

The cross-coupling of this compound with tertiary alkyl substrates is a synthetically challenging transformation due to severe steric hindrance and the high propensity for elimination reactions. msu.edu Traditional nucleophilic substitution reactions with tertiary halides are often inefficient. msu.edu

However, advancements in catalysis have provided pathways to address this challenge. Nickel-catalyzed Kumada cross-coupling reactions have emerged as a particularly effective method for coupling tertiary alkylmagnesium halides with aryl bromides and triflates. organic-chemistry.org This approach allows for the formation of sterically congested quaternary carbon centers with minimal isomerization of the tertiary alkyl group. organic-chemistry.org The use of N-heterocyclic carbene (NHC) ligands with a nickel catalyst has proven to be a general and operationally simple procedure. organic-chemistry.org

While direct examples of coupling this compound with tertiary alkyl halides are not extensively documented, the principles established in nickel-catalyzed cross-couplings of other tertiary Grignard reagents suggest a viable route. These reactions often tolerate a range of functional groups. organic-chemistry.org

Furthermore, palladium-catalyzed coupling reactions have been developed for the amination of unactivated tertiary alkyl bromides, which proceed through a free alkyl radical intermediate. researchgate.net This mechanistic insight into generating and trapping tertiary alkyl radicals could potentially be applied to carbon-carbon bond-forming reactions with nucleophiles like this compound.

The construction of quaternary centers can also be achieved through photoredox-Ni dual catalysis, which facilitates the cross-coupling of tertiary organoboron reagents with aryl halides. nih.gov This method highlights the ongoing development of novel strategies to form challenging carbon-carbon bonds involving tertiary centers.

Cross-Coupling with Aryl and Heteroaryl Halides

The cross-coupling of this compound with aryl and heteroaryl halides is a cornerstone of modern organic synthesis, providing a powerful method for the construction of aryl and heteroaryl alkynes. The Sonogashira coupling is the most prominent reaction in this class, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnrochemistry.comlibretexts.org

This reaction is highly versatile and tolerates a wide array of functional groups on both the aryl/heteroaryl halide and the alkyne. nrochemistry.com The reactivity of the halide follows the general trend I > OTf > Br > Cl. wikipedia.orgnrochemistry.com This difference in reactivity allows for selective couplings. For example, an aryl iodide can be selectively coupled in the presence of an aryl bromide by conducting the reaction at room temperature. wikipedia.org

Numerous advancements have been made to the traditional Sonogashira protocol. Copper-free Sonogashira couplings have been developed to avoid issues associated with the copper co-catalyst. ucsb.eduorganic-chemistry.org These reactions can be performed under mild conditions, sometimes even in water at room temperature, using specific ligands and palladium catalysts. ucsb.edu The use of bulky, electron-rich phosphine (B1218219) ligands, such as P(t-Bu)₃, has been shown to be effective for the coupling of aryl bromides at room temperature. organic-chemistry.org

The reaction is applicable to a wide range of aryl and heteroaryl halides. Electron-poor, electron-rich, and sterically hindered aryl bromides can be successfully coupled. organic-chemistry.orgorganic-chemistry.org Heteroaryl halides, including those containing nitrogen and sulfur, are also suitable substrates. researchgate.net The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields for specific substrates. For instance, the use of Pd-PEPPSI-IPent as a catalyst has been reported for the direct cross-coupling of various organic chlorides and bromides with (trimethylsilyl)methyllithium. nih.gov

The general procedure for a Sonogashira coupling involves the reaction of the aryl or heteroaryl halide with this compound in the presence of a palladium catalyst, a copper(I) salt (in the traditional method), and a base, such as an amine, in a suitable solvent like THF. nrochemistry.com

Cross-Coupling with Alkenyl Halides

The cross-coupling of this compound with alkenyl halides, also known as vinyl halides, is a highly effective method for the stereospecific synthesis of conjugated enynes. organic-chemistry.orgorganic-chemistry.orgnih.gov These structural motifs are prevalent in natural products and are valuable intermediates in organic synthesis. nih.govnih.gov

The Sonogashira coupling is a widely used method for this transformation, typically employing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org The reaction generally proceeds with retention of the double bond stereochemistry of the alkenyl halide, allowing for the synthesis of either (E)- or (Z)-enynes. researchgate.net Alkenyl iodides are generally more reactive than alkenyl bromides. wikipedia.org

Various catalytic systems have been developed to optimize this reaction. Copper(I)-catalyzed couplings of alkynes with vinyl iodides can provide enynes in good to excellent yields and tolerate a variety of functional groups without the need for expensive additives. organic-chemistry.org Iron-catalyzed cross-couplings of alkynyl Grignard reagents with alkenyl bromides or triflates have also been reported to give the corresponding conjugated enynes in high yields. organic-chemistry.org

A copper-mediated cross-coupling reaction of (E)- or (Z)-alk-1-enyldialkylboranes with (trimethylsilyl)ethynyl bromide in the presence of a catalytic amount of copper(II) acetylacetonate and a base provides a route to conjugated enynes under very mild conditions. organic-chemistry.org

Transmetalation Reactions to Other Organometallic Species

Transmetalation is a fundamental organometallic reaction involving the transfer of an organic ligand from one metal to another. wikipedia.org this compound, as a Grignard reagent, can undergo transmetalation to generate other synthetically useful organometallic reagents. This process is often driven by the relative electronegativities of the metals, with the organic group typically transferring to the more electronegative metal. wikipedia.org

A common application of transmetalation is in Negishi coupling reactions. Although the Grignard reagent itself can sometimes be used directly, its transmetalation to an organozinc species can be advantageous. For instance, treatment of a Grignard reagent with a zinc halide like ZnCl₂ or ZnBr₂ generates the corresponding organozinc reagent. researchgate.netorganic-chemistry.org These organozinc reagents are often less reactive and more functional group tolerant than their Grignard counterparts, while still being sufficiently nucleophilic to participate in palladium-catalyzed cross-coupling reactions. organic-chemistry.orgresearchgate.netnih.gov This in situ generation of an organozinc reagent from a Grignard reagent is a common strategy in cross-coupling chemistry. organic-chemistry.org

The trimethylsilylethynyl group can also be transferred to other metals such as copper. The reaction of this compound with a copper(I) salt, like copper(I) iodide, would form a copper acetylide. Copper acetylides are key intermediates in various coupling reactions, including the Sonogashira reaction. wikipedia.orgnrochemistry.com

Transmetalation to boron can also be envisioned, although direct reaction with boronic esters might be less common than other routes to alkynylboronates. However, the principle of transferring the alkynyl group to a different metal to modulate its reactivity is a central concept in organometallic chemistry.

Regiochemical and Stereochemical Control in Trimethylsilylethynylmagnesium Bromide Transformations

Diastereoselective Transformations

Diastereoselectivity in the context of trimethylsilylethynylmagnesium bromide additions typically arises when the substrate already contains one or more stereocenters. The reaction of the Grignard reagent with a chiral aldehyde or ketone, for instance, generates a new stereocenter, leading to the possibility of two diastereomeric products. The inherent steric and electronic properties of the chiral substrate often direct the incoming nucleophile to one face of the carbonyl group preferentially, resulting in one diastereomer being formed in excess.

The synthesis of chiral propargyl alcohols is a prominent application where diastereoselectivity is crucial. colab.wsdntb.gov.ua When this compound adds to a chiral aldehyde containing a stereocenter at the α- or β-position, the ratio of the resulting diastereomeric propargyl alcohols is determined by the principles of 1,2- and 1,3-asymmetric induction. These interactions are often rationalized using predictive models such as the Felkin-Ahn and Cram chelation models, which consider the conformational preferences of the substrate to predict the major product. libretexts.orgnih.gov For example, the addition to α-chiral aldehydes generally follows the Felkin-Ahn model, where the nucleophile attacks from the side opposite the largest substituent. youtube.com

Research has demonstrated that the level of diastereoselectivity can be influenced by factors such as the steric bulk of substituents on the chiral substrate. Larger substituents on the α-carbon of an aldehyde can enhance diastereoselectivity by more effectively blocking one of the potential attack trajectories for the nucleophile. nih.gov

| Substrate Type | Controlling Principle | Typical Outcome |

| α-Chiral Aldehyde | 1,2-Asymmetric Induction (Felkin-Anh Model) | Formation of syn or anti diastereomer depending on substituents. |

| β-Chiral Aldehyde | 1,3-Asymmetric Induction | Diastereomeric ratio influenced by chelation or non-chelation models. |

| Chiral Ketone | 1,2-Asymmetric Induction | Selectivity depends on the relative size of ketone substituents. |

Enantioselective Approaches (via Chiral Catalysis or Auxiliaries)

When the starting material is achiral, achieving an enantiomerically enriched product requires the use of external chiral information. This is accomplished through two primary strategies: chiral catalysis and the use of chiral auxiliaries. scilit.comresearchgate.net

Chiral Catalysis: In this approach, a substoichiometric amount of a chiral ligand is used in conjunction with a metal salt to form a chiral catalyst. This catalyst coordinates to either the Grignard reagent or the electrophile (e.g., an aldehyde), creating a chiral environment for the reaction and favoring the formation of one enantiomer over the other. nih.govresearchgate.net For the addition of alkynyl groups to aldehydes, several effective systems have been developed. For example, chiral amino alcohols like N-methylephedrine, when used with zinc salts, can catalyze the enantioselective addition of terminal alkynes to a wide range of aldehydes with high enantiomeric excess (ee). organic-chemistry.org Similarly, complexes of titanium with chiral diols like BINOL have been shown to be effective catalysts for generating chiral propargyl alcohols. organic-chemistry.org The general principle involves the formation of a chiral alkynylmetal species in situ, which then reacts enantioselectively.

Chiral Auxiliaries: This strategy involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary directs the attack of the nucleophile to one of the two prochiral faces. After the reaction, the auxiliary is cleaved and can often be recovered for reuse. scilit.comrsc.org For instance, an achiral acid could be converted into a chiral ester or amide using a chiral alcohol or amine. The addition of this compound to a ketone or aldehyde derived from this modified substrate would proceed diastereoselectively, controlled by the chiral auxiliary. Subsequent removal of the auxiliary reveals the enantiomerically enriched product.

| Approach | Reagent/System | Typical Application | Reported Efficiency |

| Chiral Catalysis | Zn(OTf)₂ / (+)-N-Methylephedrine | Alkynylation of Aldehydes | High Yield and ee organic-chemistry.org |

| Chiral Catalysis | Ti(OiPr)₄ / BINOL | Alkynylation of Aldehydes | High Enantioselectivity organic-chemistry.org |

| Chiral Auxiliary | Chiral Lithium Amides (CLAs) | Asymmetric Aldol Reactions | Up to 68% ee rsc.org |

| Chiral Auxiliary | SAMP-/RAMP-Hydrazones | Asymmetric Michael Additions | High Enantio- and Diastereocontrol scilit.com |

Chelation-Controlled Additions to Chiral Substrates

Chelation control is a powerful strategy for directing the stereochemical outcome of additions to substrates bearing a coordinating functional group, such as a hydroxyl or alkoxy group, at a position alpha or beta to the reaction center. mdpi.comresearchgate.net The outcome depends on the ability of the magnesium ion of the Grignard reagent to form a cyclic, chelated intermediate with the carbonyl oxygen and the heteroatom of the nearby substituent. researchgate.net

This chelation forces the substrate into a rigid conformation, exposing one face of the carbonyl to nucleophilic attack. libretexts.orguvic.ca For α-alkoxy aldehydes, if the protecting group (PG) is small and can coordinate to the metal (e.g., methoxymethyl (MOM) or benzyl (B1604629) (Bn)), a five-membered chelate ring is formed. This conformation leads to the syn diastereomer, often referred to as the "Cram-chelate" product. nih.govresearchgate.net

Conversely, when the protecting group is a bulky, weakly coordinating group like a trialkylsilyl ether (e.g., TBDPS), chelation is disfavored. nih.govresearchgate.net In these cases, the reaction proceeds through a non-chelated, open-chain transition state, which is best described by the Felkin-Ahn model, leading to the anti diastereomer. libretexts.org Therefore, by choosing the appropriate protecting group on the chiral substrate, one can selectively generate either the syn or anti addition product. While silyl (B83357) groups typically favor the Felkin-Anh pathway, methods using organozinc reagents in weakly coordinating solvents have been developed to enforce chelation control even with silyloxy aldehydes, providing access to the "anti-Felkin" products with high diastereoselectivity. nih.govnih.gov

| Substrate | Protecting Group (PG) | Control Model | Major Product |

| α-Hydroxy Aldehyde | Small, Coordinating (e.g., MOM, Bn) | Cram Chelation | syn Diol Motif nih.govresearchgate.net |

| α-Hydroxy Aldehyde | Bulky, Non-coordinating (e.g., TBDPS) | Felkin-Anh | anti Diol Motif libretexts.orgnih.gov |

| α-Silyloxy Aldehyde | R₃Si (with R₂Zn/RZnX) | Enforced Chelation | syn (Anti-Felkin) Product nih.gov |

Felkin-Anh Models and Related Stereochemical Inductions in Carbonyl Additions

The Felkin-Anh model is one of the most reliable models for predicting the stereochemistry of nucleophilic additions to chiral aldehydes and ketones that lack a chelating group at the α-position. uwindsor.cawikipedia.org The model is based on a combination of steric and stereoelectronic effects. youtube.com

The key principles of the Felkin-Anh model are:

Conformation: The substrate adopts a staggered conformation where the largest substituent (L) at the α-stereocenter is oriented perpendicular to the plane of the carbonyl group. This minimizes steric strain.

Trajectory of Attack: The nucleophile does not attack the carbonyl carbon at a 90° angle but rather follows the Bürgi-Dunitz trajectory, which is approximately 107°. youtube.comuwindsor.ca

Steric Hindrance: The nucleophile preferentially attacks from the face opposite the large (L) group, approaching past the smallest (S) substituent rather than the medium (M) substituent.

This leads to the formation of the anti-diastereomer as the major product in most common cases. uwindsor.ca When the α-substituent is an electronegative atom or group (like a halogen or alkoxy group) and chelation is not possible, the polar Felkin-Anh model is applied. In this variation, the electronegative group is treated as the "large" group due to stereoelectronic effects. The preference is for the conformation where the C-X antibonding orbital (σ) can overlap with the carbonyl π orbital, lowering the LUMO energy and making that conformation more reactive. youtube.com This again dictates the trajectory of the incoming nucleophile, often leading to the anti product.

The addition of this compound to a non-chelating chiral α-alkoxy aldehyde would be expected to follow these principles, yielding a predictable diastereomeric outcome.

| Model | Key Feature at α-Position | Predicted Major Product |

| Felkin-Anh | Non-chelating alkyl/aryl groups | Product from attack opposite the largest group (anti) uwindsor.cawikipedia.org |

| Polar Felkin-Anh | Non-chelating electronegative group | Product from attack guided by orbital alignment (anti) youtube.comwikipedia.org |

| Cram Chelate | Chelating alkoxy group | Product from attack on rigid chelated conformer (syn) libretexts.orgresearchgate.net |

Regioselectivity in Reactions with Polyfunctionalized Substrates

Regioselectivity becomes a key consideration when a substrate possesses multiple, chemically distinct electrophilic sites. This compound must differentiate between these sites. A classic example is the reaction with unsymmetrical epoxides.

Epoxides contain two electrophilic carbon atoms. The ring-opening of an unsymmetrical epoxide by a nucleophile can result in two different regioisomers. The regioselectivity is highly dependent on the reaction conditions and the nature of the nucleophile. d-nb.inforesearchgate.net this compound is a "hard," basic Grignard reagent. In reactions with epoxides under neutral or basic conditions, the ring-opening proceeds via a classic SN2 mechanism. researchgate.net This means the nucleophilic attack occurs at the sterically least hindered carbon atom of the epoxide ring. d-nb.info

For example, in the reaction with propylene (B89431) oxide, the ethynyl (B1212043) Grignard reagent would preferentially attack the primary carbon (C1) rather than the more substituted secondary carbon (C2), leading to the formation of a secondary alcohol after workup. Conversely, under acidic conditions, the reaction mechanism shifts towards an SN1-like character, where the nucleophile attacks the more substituted carbon that can better stabilize the developing positive charge. d-nb.info

The regioselectivity can also be controlled by the choice of catalyst. For instance, in nickel-catalyzed cross-coupling reactions, the use of different co-catalysts like iodide or titanium can reverse the regioselectivity of epoxide opening with aryl halides. nih.gov While not a direct reaction of the Grignard reagent alone, this highlights the principle that additives can fundamentally alter the regiochemical outcome in reactions involving polyfunctional substrates.

| Substrate | Reagent/Condition | Controlling Factor | Major Regioisomer |

| Unsymmetrical Epoxide | Grignard Reagent (Basic/Neutral) | Steric Hindrance (SN2) | Attack at the least substituted carbon d-nb.inforesearchgate.net |

| Unsymmetrical Epoxide | H₂O (Acidic) | Carbocation Stability (SN1-like) | Attack at the most substituted carbon d-nb.info |

| Terminal Epoxide + Ar-Br | Ni/Iodide Catalyst | Iodohydrin intermediate | Opening at the less hindered position nih.gov |

| Terminal Epoxide + Ar-Br | Ni/Titanocene Catalyst | Radical intermediate | Opening at the more hindered position nih.gov |

Catalyst Systems and Ligand Effects in Trimethylsilylethynylmagnesium Bromide Chemistry

Cobalt-Based Catalytic Systems

Cobalt-catalyzed cross-coupling reactions provide a powerful method for forming new carbon-carbon bonds, including those involving sp-hybridized carbons from alkynyl Grignard reagents. nih.gov These systems can effectively couple alkyl halides with trimethylsilylethynylmagnesium bromide, often proceeding through mechanisms involving radical intermediates. nih.gov

Cobalt(II) and Cobalt(III) Precursors (e.g., Co(acac)3, CoCl2)

Both cobalt(II) and cobalt(III) salts are effective precatalysts for the cross-coupling of this compound with organic halides. Research has demonstrated that cobalt-mediated systems can successfully couple both primary and secondary alkyl halides with 2-(trimethylsilyl)ethynylmagnesium bromide, facilitating the formation of alkyl-alkynyl bonds. nih.gov For instance, a study describes the use of a cobalt catalyst for these reactions, highlighting a mechanism that likely involves a single-electron transfer from a cobalt complex to the alkyl halide, thereby generating an alkyl radical. nih.gov

In a different context, cobalt(III) acetylacetonate (B107027), Co(acac)₃, has been shown to be an excellent catalyst for the cross-coupling of alkynyl Grignard reagents with alkenyl triflates. acs.org A key advantage of this system is its simplicity, as it does not require special additives or phosphine (B1218219) ligands to achieve high yields of the desired enyne products, functioning efficiently in a common solvent like tetrahydrofuran (B95107) (THF). acs.org Similarly, cobalt(II) chloride (CoCl₂) is a common precursor, often used in conjunction with additives like lithium iodide (LiI) and a diene, to catalyze couplings between alkyl halides and various Grignard reagents, including sterically hindered tertiary alkyls. researchgate.net

Table 1: Performance of Cobalt Precursors in Cross-Coupling Reactions This table is generated based on findings from related cobalt-catalyzed cross-coupling reactions.

| Catalyst Precursor | Coupling Partners | Additive/Ligand | Key Finding | Reference |

|---|---|---|---|---|

| Cobalt Catalyst | Alkyl Halides + 2-(trimethylsilyl)ethynylmagnesium bromide | None specified | Enables facile formation of alkyl-alkynyl bonds with primary and secondary halides. nih.gov | nih.gov |

| Co(acac)₃ | Alkenyl Triflates + Alkynyl Grignard Reagents | None required | Efficiently catalyzes coupling in THF without special additives. acs.org | acs.org |

| CoCl₂ | Alkyl Halides + Tertiary Alkyl Grignard Reagents | Isoprene, LiI | Effective for constructing sterically congested quaternary carbon centers. researchgate.net | researchgate.net |

Influence of Amine Ligands (e.g., TMEDA)

Amine ligands, particularly chelating diamines like N,N,N',N'-tetramethylethylenediamine (TMEDA), can play a significant role in modulating the reactivity and stability of transition metal catalysts. In cobalt catalysis, diamine-ligated complexes have been developed to catalyze the cross-coupling of alkyl halides with aryl Grignard reagents. nih.gov However, for reactions involving alkynyl Grignard reagents, the necessity of such ligands is not always a given. As noted, systems using Co(acac)₃ can proceed efficiently without any special ligand additives. acs.org

While TMEDA is a critically important additive in many iron-catalyzed cross-coupling reactions, its role in cobalt-catalyzed alkynylations is less defined in the literature. helsinki.fi The adduct of cobalt(II) chloride and TMEDA, CoCl₂(TMEDA), is known as a stable and volatile compound, though its application has been more extensively explored in materials science for atomic layer deposition rather than as a direct cross-coupling catalyst in the provided context. nih.gov The influence of such ligands often depends on the specific Grignard reagent and substrate combination. helsinki.fi

N-Heterocyclic Carbene (NHC) Ligand Effects

N-Heterocyclic carbenes (NHCs) have emerged as a superior class of ligands for a variety of transition-metal-catalyzed reactions, including those mediated by cobalt. Their strong σ-donating properties and unique steric profiles often lead to enhanced catalytic activity and stability compared to traditional phosphine or amine ligands.

In the context of cobalt catalysis, NHC ligands have proven uniquely effective for reactions where other ligands fail. For instance, cobalt-NHC systems can effectively catalyze sequential cyclization/cross-coupling reactions between 6-halo-1-hexene derivatives and alkynyl Grignard reagents, a transformation not successfully promoted by phosphine or amine ligands. This highlights the distinct advantage of NHCs in enabling challenging cobalt-catalyzed processes. The development of well-defined cobalt-NHC complexes continues to expand the scope and utility of cobalt in organic synthesis.

Iron-Based Catalytic Systems

Iron catalysts offer a low-cost, abundant, and environmentally benign alternative for cross-coupling reactions. They are particularly effective for coupling Grignard reagents with a variety of organic electrophiles, including reactions that form C(sp³)-C(sp) bonds.

Iron Salts and Complexes (e.g., FeBr2, Fe(acac)3)

Simple iron(II) and iron(III) salts are widely used as precatalysts in cross-coupling reactions involving this compound and its analogues. A systematic study on the coupling of non-activated secondary alkyl halides with alkynyl Grignard reagents tested various iron salts. While most iron(III) and iron(II) salts showed catalytic activity, iron(II) bromide (FeBr₂) was identified as the optimal catalyst for the reaction between iodocyclohexane (B1584034) and 1-propynylmagnesium bromide at room temperature.

Tris(acetylacetonato)iron(III) (Fe(acac)₃) is another commonly employed and highly effective precatalyst. nih.gov It is valued for its air stability, low toxicity, and effectiveness in catalyzing the rapid cross-coupling of Grignard reagents with various substrates under mild conditions. nih.govnih.gov Mechanistically, it is believed that the Grignard reagent reduces the Fe(acac)₃ to generate a low-valent organoiron complex, which is the active catalytic species. acs.org

Table 2: Iron Catalysts in Alkynyl Cross-Coupling Reactions This table is generated based on findings from related iron-catalyzed cross-coupling reactions.

| Catalyst Precursor | Coupling Partners | Solvent/Additive | Key Finding | Reference |

|---|---|---|---|---|

| FeBr₂ | Secondary Alkyl Iodide + Alkynyl Grignard | NMP | Optimal catalyst among various iron salts tested for this specific coupling. | |

| Fe(acac)₃ | Alkyl Halides + Aryl Grignard Reagents | THF/NMP or Ether | Efficiently catalyzes cross-coupling; solvent choice is critical to minimize side reactions. nih.gov | nih.gov |

| Fe(acac)₃ | Alkenyl Triflates + Grignard Reagents | THF/NMP | Excellent precatalyst for rapid cross-coupling under mild conditions. nih.gov | nih.gov |

Ligand Design for Iron Catalysis

The performance of iron-catalyzed cross-coupling reactions is heavily dependent on the ligand environment around the iron center. Strategic ligand design is crucial for enhancing catalyst activity, selectivity, and stability. One major challenge in iron catalysis is the tendency of iron species to form inactive aggregates; ligands can prevent this "catalyst death." helsinki.fi

Several classes of ligands have been developed for this purpose:

β-Diketiminate Ligands : These monoanionic ligands are effective at preventing the formation of iron aggregates that can lead to catalyst deactivation. helsinki.fi Their steric and electronic properties can be easily tuned, making them attractive for developing robust catalysts for challenging reactions like alkyl-alkyl couplings. helsinki.fi

O-Coordinating Ligands : To replace potentially reprotoxic solvents and additives like N-methyl-2-pyrrolidone (NMP), new, highly efficient O-coordinating ligands such as amides have been developed. These ligands have proven effective in the iron-catalyzed cross-coupling of aryl chlorides with alkyl Grignard reagents that are prone to β-hydride elimination.

Bisphosphine Ligands : Ligands such as 1,2-bis(dicyclohexylphosphino)ethane (B1585223) have been employed in iron-catalyzed three-component cross-couplings of unactivated alkenes with alkyl halides and Grignard reagents, demonstrating their importance in achieving high yields and selectivity.

Logical ligand design, motivated by mechanistic understanding, continues to drive the development of more active and versatile iron-based catalysts for a broad range of cross-coupling transformations.

Nickel-Based Catalytic Systems

Nickel, being a more earth-abundant and economical alternative to palladium, has garnered substantial interest as a catalyst for cross-coupling reactions involving Grignard reagents. acs.org The development of sophisticated nickel-based catalytic systems, including those with specialized ligands, has been pivotal in enhancing the efficiency and selectivity of reactions with this compound.

Nickel Pincer Complexes

Nickel pincer complexes, characterized by a central metal atom held in a tridentate ligand framework, have emerged as robust and highly effective catalysts in organic synthesis. These complexes offer enhanced stability and allow for fine-tuning of the metal's electronic and steric properties. researchgate.net

A notable example of their application is in the alkyl-alkynyl coupling, where a well-defined and moisture-stable POCOP-type (C6H3-2,6-(OPPh2)2) nickel pincer complex has been shown to be highly efficient. researchgate.net This catalytic system effectively promotes the coupling of non-activated alkyl halides with alkynyllithium reagents, which are closely related to Grignard reagents like this compound. researchgate.net The use of such a pincer complex allows for reactions to proceed at room temperature, a significant improvement over methods that require more extreme conditions. researchgate.net Research has shown that in the absence of a catalyst, the reaction of a primary alkyl bromide with an alkynyllithium reagent in N-methylpyrrolidone (NMP) provides a modest 50% yield. However, the introduction of a nickel complex featuring a PCP pincer ligand can dramatically increase the yield to as high as 99%. researchgate.net

Another type of pincer complex, a bis(amino)amide-ligated nickel chloride complex, [(MeNN2)NiCl], has demonstrated activity as a precatalyst for the coupling of non-activated alkyl halides with various Grignard reagents, including alkyl, aryl, and heteroaryl types. doaj.org While not specifically detailing this compound, this highlights the potential of pincer complexes to facilitate challenging cross-coupling reactions.

Ligand Control for Alkynyl-Alkyl Coupling

The choice of ligand in nickel-catalyzed cross-coupling reactions is crucial for controlling the outcome and efficiency of the transformation, particularly in challenging alkyl-alkyl and alkynyl-alkyl couplings. The ligand can influence the catalyst's stability, solubility, and reactivity, as well as the selectivity of the reaction.

In the context of coupling Grignard reagents with alkyl halides, traditional phosphine ligands such as triphenylphosphine (B44618) (PPh3) and 1,3-bis(diphenylphosphino)propane (B126693) (dppp) have been employed. However, their effectiveness can be limited. For instance, in the nickel-catalyzed coupling of n-decyl bromide with n-butylmagnesium chloride, NiCl2(PPh3)2 and NiCl2(dppp) afforded the cross-coupling product in only 45% and 22% yields, respectively. scispace.com In contrast, the use of 1,3-butadiene (B125203) as an additive, which can be considered a type of pi-carbon ligand, led to a significantly higher yield of 92%. scispace.com This suggests that the nature of the ligand system dramatically impacts the catalytic efficiency. The proposed mechanism involves the formation of an anionic nickel complex, which is more nucleophilic and reactive towards the alkyl halide. nih.govnih.gov

For the cross-coupling of anisoles with alkyl Grignard reagents, N-heterocyclic carbenes (NHCs) like 1,3-dicyclohexylimidazol-2-ylidene (ICy) have proven to be effective ligands for nickel catalysts. acs.org This system facilitates the introduction of various alkyl groups, demonstrating the versatility of NHC ligands in nickel catalysis. acs.org The development of dual-ligand nickel catalyst systems has also been shown to be effective in direct reductive cross-couplings of aryl halides with alkyl halides, highlighting a synergistic effect between two different ligands. acs.org

Interactive Data Table: Effect of Ligands and Additives on Nickel-Catalyzed Cross-Coupling Yield

| Catalyst System | Grignard Reagent | Alkyl Halide | Ligand/Additive | Yield (%) | Reference |

| NiCl2 | n-Butylmagnesium chloride | n-Decyl bromide | Isoprene | 92 | scispace.com |

| NiCl2 | n-Butylmagnesium chloride | n-Decyl bromide | None | 2 | scispace.com |

| NiCl2(PPh3)2 | n-Butylmagnesium chloride | n-Decyl bromide | PPh3 | 45 | scispace.com |

| NiCl2(dppp) | n-Butylmagnesium chloride | n-Decyl bromide | dppp | 22 | scispace.com |

| Ni complex | Phenylethynyllithium | Primary alkyl bromide | PCP pincer ligand | 99 | researchgate.net |

| None | Phenylethynyllithium | Primary alkyl bromide | None (in NMP) | 50 | researchgate.net |

Other Transition Metal Catalysis (e.g., Palladium, Copper, Zinc)

While nickel catalysts are prominent, other transition metals such as palladium, copper, and zinc also play significant roles in the chemistry of this compound, either as primary catalysts or as crucial additives.

Palladium catalysts are widely used in Sonogashira coupling reactions, a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. organic-chemistry.orgscirp.org These reactions typically employ a palladium catalyst along with a copper(I) co-catalyst. organic-chemistry.org The scope of palladium-catalyzed cross-coupling has been extended to include aryl chlorides and triflates, often requiring specific ligands to achieve high efficiency. nih.gov Carbonylative Sonogashira coupling reactions, which introduce a carbonyl group, have also been developed using palladium catalysts. nih.govorganic-chemistry.org

Copper-catalyzed reactions are also relevant, particularly in the coupling of terminal alkynes with alkyl halides. nih.gov Facile copper-catalyzed benzylation of terminal alkynes with benzyl (B1604629) bromides has been reported, showcasing the utility of copper in forming alkynyl-alkyl bonds. rsc.org

Zinc has been explored as a catalyst in its own right and as a crucial additive. Zinc chloride has been shown to promote palladium-catalyzed cross-coupling reactions of aryl bromides with alkynes at room temperature. nih.govorganic-chemistry.org

Role of Zinc Halide Additives

Zinc halide additives, particularly zinc bromide (ZnBr2) and zinc chloride (ZnCl2), have been found to significantly enhance the efficiency and scope of palladium-catalyzed cross-coupling reactions involving Grignard reagents. These additives are thought to "soften" the highly reactive Grignard reagent through transmetalation to form a less reactive but more selective organozinc species.

In the palladium-catalyzed cross-coupling of aryl bromides with cyclopropylmagnesium bromide, the addition of substoichiometric amounts of ZnBr2 was crucial for achieving high yields. organic-chemistry.org This approach was also successful for other alkyl, cycloalkyl, and aryl Grignard reagents. organic-chemistry.org The use of ZnCl2 has been shown to promote the room-temperature palladium-catalyzed coupling of aryl bromides with alkynes, avoiding the need for a copper co-catalyst and minimizing the formation of diyne byproducts. organic-chemistry.org Mechanistic studies suggest the in-situ formation of a zinc acetylide, which then participates in the palladium catalytic cycle. organic-chemistry.org This strategy is effective for a broad range of aryl bromides, tolerating various functional groups. organic-chemistry.org

Interactive Data Table: Effect of Zinc Halide Additives on Cross-Coupling Reactions

| Catalyst System | Grignard Reagent | Electrophile | Additive | Yield (%) | Reference |

| Pd(OAc)2/P(t-Bu)3 | Cyclopropylmagnesium bromide | Aryl bromide | ZnBr2 | Very good | organic-chemistry.org |

| Pd/P(t-Bu)3 | Terminal Alkyne | Aryl bromide | ZnCl2 | High | organic-chemistry.org |

| Pd(0) | Polyfunctional Zinc Reagents | Aryl bromides/chlorides/triflates | LiCl/Zn | High | acs.org |

Additives and Reaction Modifiers (e.g., LiCl, NMP)

The addition of certain modifiers to the reaction mixture can have a profound effect on the outcome of cross-coupling reactions involving this compound. Lithium chloride (LiCl) and N-methylpyrrolidone (NMP) are two such additives that have been extensively studied.

Lithium chloride is known to accelerate nickel-catalyzed cross-coupling reactions. nih.gov It is believed that LiCl facilitates the reduction of the Ni(II) precatalyst to the active Ni(0) species. nih.gov In multimetallic systems, LiCl can also counteract the inhibition of the reductant (e.g., zinc) by the zinc salts formed during the reaction. nih.gov The use of i-PrMgCl·LiCl, often referred to as a "turbo Grignard reagent," has been shown to enhance the rate of halogen-magnesium exchange reactions.

N-methylpyrrolidone (NMP) is a versatile solvent and additive that can significantly improve the yield and selectivity of cross-coupling reactions. In iron-catalyzed cross-coupling reactions, NMP has been shown to not directly coordinate to the iron center but rather to the magnesium cations. scispace.com This interaction helps to stabilize the active iron species and prevent the formation of less reactive clusters. scispace.com In the context of nickel-catalyzed reactions, NMP has been used as a solvent for the coupling of alkynyllithium reagents with alkyl halides, where it facilitates the reaction even in the absence of a catalyst, albeit with moderate yield. researchgate.net The presence of NMP has also been found to be beneficial in nickel-catalyzed cross-electrophile coupling of aryl bromides and primary alkyl bromides. researchgate.net

Mechanistic Investigations into Trimethylsilylethynylmagnesium Bromide Transformations

Single-Electron Transfer (SET) Pathways

In certain transition metal-catalyzed cross-coupling reactions, the reaction mechanism is believed to proceed through a single-electron transfer (SET) pathway rather than the conventional two-electron oxidative addition/reductive elimination cycle. This is particularly evident in cobalt-mediated cross-coupling reactions of trimethylsilylethynylmagnesium bromide with alkyl halides.

Research by Ohmiya, Yorimitsu, and Oshima has provided evidence for an SET mechanism in the cobalt-catalyzed alkynylation of primary and secondary alkyl halides. The proposed mechanism suggests that a low-valent cobalt complex, formed in situ, transfers a single electron to the alkyl halide. This transfer results in the homolytic cleavage of the carbon-halogen bond, generating an alkyl radical and a cobalt(I) species. The involvement of an SET pathway is supported by the successful coupling of secondary alkyl halides, which are often prone to side reactions under traditional cross-coupling conditions that proceed via SN2-type oxidative addition. nih.gov

The general scheme for this SET process can be represented as follows:

Formation of the active cobalt species: The precise nature of the active cobalt catalyst is complex and may involve the formation of an ate-complex with the Grignard reagent.

Single-Electron Transfer: Co(n) + R-X → [Co(n+1)]+• + [R-X]−•

Fragmentation: [R-X]−• → R• + X−

This SET-initiated pathway opens up unique reactivity patterns, allowing for the coupling of substrates that are challenging for conventional palladium or nickel catalysts.

Radical Pathway Intermediates and Cascade Reactions

The generation of alkyl radical intermediates via SET pathways enables subsequent radical-based transformations, including cascade reactions. These cascades involve a sequence of intramolecular and/or intermolecular reactions initiated by the radical species, leading to the formation of complex molecular architectures in a single synthetic operation.

In the context of cobalt-mediated reactions with this compound, the initially formed alkyl radical can undergo intramolecular cyclization onto a tethered unsaturated moiety, such as an alkene, before being trapped by the alkynylating agent. This sequential radical cyclization/alkynylation process has been demonstrated with 6-halo-1-hexene derivatives. nih.gov The reaction proceeds as follows:

An alkyl radical is generated from a 6-halo-1-hexene derivative via an SET process.

The alkyl radical undergoes a 5-exo-trig cyclization to form a cyclopentylmethyl radical.

This cyclized radical is then trapped by the cobalt-alkynyl species to afford the final product.

This cascade approach highlights the synthetic potential of radical intermediates generated from reactions involving this compound, enabling the construction of cyclic structures with concomitant introduction of the trimethylsilylethynyl group.

| Reactant | Cascade Process | Product | Reference |

| 6-halo-1-hexene derivative | Radical cyclization/alkynylation | Cyclopentylmethyl-alkyne derivative | nih.gov |

Organometallic Elementary Steps in Cross-Coupling Cycles

While radical pathways are significant, the reactivity of this compound is also governed by the fundamental elementary steps of organometallic cross-coupling cycles, particularly in reactions catalyzed by palladium and nickel. These cycles typically involve oxidative addition, transmetalation, and reductive elimination. Specific mechanistic studies on this compound in these contexts are limited; however, the general principles derived from studies of other alkynyl Grignard reagents are applicable.

Oxidative addition is the initial step in many cross-coupling reactions, where the metal center of the catalyst inserts into the carbon-halogen bond of the organic halide. This results in an increase in both the oxidation state and the coordination number of the metal. For a generic Pd(0) catalyst, the oxidative addition of an aryl or vinyl halide (Ar-X) would proceed as follows:

Pd(0)Ln + Ar-X → Ar-Pd(II)(X)Ln

The efficiency of this step is influenced by the nature of the halide, the organic group, the metal, and its ligands. While this is a well-established step in numerous cross-coupling reactions, the direct oxidative addition of this compound to a metal center is not the typical pathway. Instead, the Grignard reagent participates in the transmetalation step.

Transmetalation is the key step where the organic group from the Grignard reagent is transferred to the transition metal center, displacing the halide from the organometallic intermediate formed during oxidative addition. In the case of this compound, the trimethylsilylethynyl group is transferred to the metal center (e.g., Palladium(II)).

Ar-Pd(II)(X)Ln + (CH3)3Si-C≡C-MgBr → Ar-Pd(II)(-C≡C-Si(CH3)3)Ln + MgXBr

The exact mechanism of transmetalation can be complex and may be influenced by the solvent and the nature of the ligands on the metal. For alkynyl Grignard reagents, this step is generally facile and is a crucial part of catalytic cycles like the Sonogashira coupling, although the Sonogashira reaction more commonly employs organotin, organoboron, or terminal alkynes with a copper co-catalyst.

Reductive elimination is the final, product-forming step of the catalytic cycle. The two organic groups (the aryl/vinyl group from the organic halide and the trimethylsilylethynyl group from the Grignard reagent) are coupled together, and a new carbon-carbon bond is formed. This process reduces the oxidation state of the metal center, regenerating the active catalyst which can then re-enter the catalytic cycle.

Ar-Pd(II)(-C≡C-Si(CH3)3)Ln → Ar-C≡C-Si(CH3)3 + Pd(0)Ln

For reductive elimination to occur, the two organic ligands typically need to be in a cis orientation on the metal center.

| Elementary Step | Description | General Reactants | General Products |

| Oxidative Addition | Insertion of the metal into a C-X bond. | Pd(0), Ar-X | Ar-Pd(II)-X |

| Transmetalation | Transfer of the alkynyl group to the metal. | Ar-Pd(II)-X, (CH3)3SiC≡CMgBr | Ar-Pd(II)-C≡CSi(CH3)3 |

| Reductive Elimination | Formation of the C-C bond and catalyst regeneration. | Ar-Pd(II)-C≡CSi(CH3)3 | Ar-C≡CSi(CH3)3, Pd(0) |

Transition State Analysis in Stereoselective and Regioselective Reactions

Detailed transition state analyses for stereoselective and regioselective reactions specifically involving this compound are not extensively documented in the literature. However, the principles of transition state theory are fundamental to understanding the origins of selectivity in its reactions. Such analyses, typically performed using computational methods like Density Functional Theory (DFT), would be crucial for rationalizing and predicting the outcomes of reactions where new stereocenters are formed or where reaction can occur at different positions of a molecule.

For a hypothetical stereoselective addition of this compound to a chiral aldehyde, computational modeling would be used to locate and calculate the energies of the various possible transition states. The stereochemical outcome of the reaction would be determined by the energy difference between the diastereomeric transition states, with the lower energy transition state leading to the major product. Factors influencing the transition state energies include steric interactions, electronic effects, and coordination of the magnesium atom to heteroatoms in the substrate (chelation control).

Similarly, for regioselective reactions, such as the addition to an α,β-unsaturated ketone which could undergo 1,2- or 1,4-addition, transition state analysis would help in understanding the factors that favor one pathway over the other. The regioselectivity would be determined by the relative activation barriers for the two possible modes of addition.

While specific data for this compound is sparse, the general framework for such analyses provides a roadmap for future mechanistic investigations aimed at enhancing the selectivity of its transformations.

Role of Aggregation States of Grignard Reagents in Reactivity

The reactivity of Grignard reagents, including this compound, is intricately linked to their aggregation state in solution. These organometallic compounds are not simple monomeric species but rather exist in a dynamic equilibrium involving various aggregated forms. This equilibrium, known as the Schlenk equilibrium, plays a crucial role in determining the nucleophilicity and reaction kinetics of the Grignard reagent.

In ethereal solvents such as tetrahydrofuran (B95107) (THF), this compound can exist as a monomer, dimer, or higher oligomer. quora.com The position of this equilibrium is influenced by several factors, including the concentration of the reagent, the nature of the solvent, and the temperature. quora.com

The Schlenk Equilibrium:

The fundamental equilibrium for a Grignard reagent in solution is the Schlenk equilibrium, which describes the disproportionation of the alkylmagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium dihalide (MgX₂).

2 RMgX ⇌ MgR₂ + MgX₂

For this compound, this equilibrium can be represented as:

2 (CH₃)₃SiC≡CMgBr ⇌ [(CH₃)₃SiC≡C]₂Mg + MgBr₂

Each of these species can be solvated by THF molecules, and they can further associate to form dimers and larger aggregates. The magnesium centers in these species typically coordinate with solvent molecules, which help to stabilize them. quora.com For instance, the monomeric form is more accurately depicted as (CH₃)₃SiC≡CMgBr(THF)₂.

Influence of Aggregation on Reactivity:

The different aggregation states of this compound exhibit distinct reactivities. Generally, the monomeric form of a Grignard reagent is considered to be the most reactive species in nucleophilic addition and substitution reactions. The aggregated forms, such as dimers, are often less reactive or may even be unreactive under certain conditions.

The reduced reactivity of the aggregates can be attributed to several factors:

Steric Hindrance: In dimeric or oligomeric structures, the nucleophilic carbon atom can be sterically shielded, making it more difficult for it to attack an electrophilic center.

Reduced Nucleophilicity: The bridging of the organic groups or halide atoms between magnesium centers can delocalize the electron density, thereby reducing the nucleophilicity of the individual carbon-magnesium bonds.

The solvent plays a critical role in modulating this reactivity. Strongly coordinating solvents like THF can shift the Schlenk equilibrium towards the monomeric species by solvating the magnesium centers and breaking up the aggregates. quora.com This is a key reason why THF is a common solvent for Grignard reactions, as it promotes the formation of the more reactive monomeric Grignard reagent.

Mechanistic Implications:

The existence of multiple aggregation states has significant implications for the mechanisms of reactions involving this compound. The observed kinetics of a reaction may be complex, as it can be influenced by the rates of both the aggregation/de-aggregation processes and the reaction of the individual species with the substrate.

Research Findings:

While detailed mechanistic studies specifically on the aggregation states of this compound are not extensively documented in publicly available literature, the general principles derived from studies of other Grignard reagents are widely applied. Research on various Grignard reagents has utilized techniques such as vapor pressure osmometry, cryoscopy, and various spectroscopic methods to determine the extent of aggregation in solution.

These studies have consistently shown that the degree of aggregation is dependent on:

Solvent: More strongly coordinating solvents favor monomeric species.

Concentration: Higher concentrations tend to favor the formation of aggregates. quora.com

Temperature: The effect of temperature on the equilibrium can vary, but it can influence the position of the Schlenk equilibrium.

Nature of the R group and Halide: The steric and electronic properties of the organic group and the halide also play a role in the tendency to aggregate.

Below is an interactive data table summarizing the typical influence of these factors on the aggregation state of Grignard reagents, which is expected to be applicable to this compound.

| Factor | Change | Effect on Aggregation | Predominant Species | Expected Reactivity |

| Solvent | Diethyl Ether to THF | Decrease | Monomer | Increase |

| Concentration | Increase | Increase | Dimer/Oligomer | Decrease |

| Temperature | Varies | Equilibrium Shift | Varies | Varies |

| Steric Bulk of R | Increase | Decrease | Monomer | Increase |

Future Research Directions and Emerging Avenues in Trimethylsilylethynylmagnesium Bromide Chemistry

Development of More Sustainable and Green Chemistry Methodologies for Synthesis and Application

Key Research Thrusts:

Alternative Solvent Systems: Research is anticipated to focus on replacing conventional ethereal solvents with those that have a lower environmental impact. Potential candidates include bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which offers higher boiling points and easier separation, or cyclopentyl methyl ether (CPME). The challenge lies in assessing the stability and reactivity of the Grignard reagent in these alternative media.

Mechanochemical Synthesis: The use of mechanochemistry, where mechanical force induces chemical reactions, presents a promising avenue for the solvent-free or low-solvent synthesis of trimethylsilylethynylmagnesium bromide. This approach could significantly reduce solvent waste and potentially lead to the formation of highly reactive Grignard species.

Energy Efficiency: Investigations into energy-efficient activation methods for magnesium metal, such as ultrasound or microwave irradiation, could lead to faster reaction times and lower energy consumption compared to traditional thermal methods.

A comparative look at potential solvent systems is presented below:

| Solvent | Boiling Point (°C) | Key Advantages for Grignard Synthesis | Sustainability Considerations |

| Diethyl Ether | 34.6 | Well-established, good solubility | Highly flammable, volatile, forms peroxides |

| Tetrahydrofuran (B95107) (THF) | 66 | Higher boiling point than ether, good solvating power | Forms peroxides, relatively high environmental impact |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Higher boiling point, forms peroxides more slowly than THF, derived from renewable resources | Higher cost, still flammable |

| Cyclopentyl Methyl Ether (CPME) | 106 | High boiling point, low peroxide formation, hydrophobic nature aids workup | Higher cost, less established for Grignard formation |

Expansion of Substrate Scope and Discovery of Novel Reactivity Patterns

While this compound is primarily known for its role in Sonogashira-type couplings and as a nucleophile for carbonyl additions, there is considerable scope for expanding its reactivity profile. Future research will likely uncover new reaction pathways and broaden the range of electrophiles with which it can effectively couple.

Areas for Exploration:

Transition-Metal Catalyzed Cross-Couplings: Beyond palladium and copper catalysis, the exploration of other transition metals like nickel, iron, or cobalt could unlock novel cross-coupling reactions. For instance, nickel catalysis has shown promise in the coupling of challenging aryl chlorides and bromides, and its application with this compound could offer a more cost-effective alternative to palladium. researchgate.net

Dual Catalytic Systems: The integration of photoredox catalysis with nickel catalysis has emerged as a powerful tool for forming C(sp²)–C(sp³) bonds. nih.gov Adapting these systems to use this compound for C(sp²)–C(sp) bond formation could enable reactions under milder conditions and with a broader range of functional groups.

Reactions with Novel Electrophiles: Investigating the reactivity of this compound with less conventional electrophiles, such as organoboron compounds, strained-ring systems, or heteroaromatic N-oxides, could lead to the development of new synthetic methodologies for complex molecule synthesis.

Integration with Flow Chemistry and High-Throughput Experimentation

The integration of this compound chemistry with modern automation technologies like flow chemistry and high-throughput experimentation (HTE) is a key area for future development. These technologies offer significant advantages in terms of safety, scalability, and the rapid optimization of reaction conditions.

Flow Chemistry: The continuous in-situ generation and immediate consumption of this compound in a flow reactor can mitigate the hazards associated with the accumulation of this pyrophoric reagent. researchgate.net Flow chemistry also allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to improved yields and selectivities. A potential flow setup could involve a packed-bed reactor with magnesium turnings, followed by an in-line mixing with a stream of ethynyltrimethylsilane, and then immediate introduction to a stream containing the electrophile.

High-Throughput Experimentation (HTE): HTE platforms, which utilize miniaturized parallel reactors, can be employed to rapidly screen a wide array of catalysts, ligands, solvents, and additives for reactions involving this compound. nih.govchemrxiv.org This is particularly valuable for expanding the substrate scope and discovering novel reactivity, as hundreds of reaction variations can be tested in a short period. researchgate.netnih.gov

Potential HTE Workflow for a Cross-Coupling Reaction:

| Step | Description | Technology Utilized |

| 1. Reagent Dispensing | Precise dispensing of stock solutions of this compound, aryl halide, catalyst, and ligand into 96-well plates. | Automated liquid handlers |

| 2. Reaction Incubation | Parallel heating and stirring of the reaction plates. | Plate heaters and shakers |

| 3. Quenching and Workup | Automated addition of quenching agents and extraction solvents. | Liquid handlers |

| 4. Analysis | Rapid analysis of reaction outcomes (yield, purity) using techniques like UPLC-MS. | Automated UPLC-MS systems |

Applications in Bioorthogonal Chemistry and Chemical Biology

The alkyne functionality, which can be unmasked from the trimethylsilyl-protected form of the Grignard reagent, is a cornerstone of bioorthogonal chemistry. nih.gov Future research will likely focus on leveraging this compound as a precursor for introducing bioorthogonal handles into complex biomolecules.

Emerging Applications:

Probe Synthesis: The reagent can be used to install a terminal alkyne onto small molecules, peptides, or other biological probes. These alkyne-tagged molecules can then be used in living systems to study biological processes via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry).

In-situ Drug Assembly: The concept of using bioorthogonal reactions to assemble larger, more active drug molecules from smaller, more permeable precursors within a biological target is gaining traction. This compound could be used in the synthesis of one of these alkyne-bearing fragments.

Challenges in Bioorthogonality: While powerful, the term "bioorthogonal" must be used with care, as side reactions with biological nucleophiles can occur under certain conditions. nih.gov Future work will need to carefully consider the reaction conditions and the specific biological context to ensure true orthogonality.

Advanced Computational Chemistry Approaches for Mechanistic Elucidation and Prediction of Reactivity

Computational chemistry, particularly density functional theory (DFT), is becoming an indispensable tool for understanding and predicting chemical reactivity. Applying these methods to reactions involving this compound can provide deep mechanistic insights and guide experimental design.

Computational Research Directions:

Mechanistic Studies: DFT calculations can be used to model the transition states of reactions involving this Grignard reagent, helping to elucidate reaction mechanisms, such as the Schlenk equilibrium of the reagent itself and the operative pathways in transition-metal catalyzed couplings.

Predictive Modeling: By combining computational data with machine learning algorithms, it may become possible to predict the outcome of reactions with new substrates or under different conditions. nih.gov This data-driven approach can accelerate the discovery of new reactions and the optimization of existing ones.

Ligand and Catalyst Design: Computational screening of virtual libraries of ligands and catalysts can identify promising candidates for enhancing the reactivity and selectivity of reactions involving this compound, thereby reducing the need for extensive empirical screening.

Q & A

Q. Advanced Research Focus

- NMR Spectroscopy: <sup>13</sup>C and <sup>29</sup>Si NMR can track silyl group transfer efficiency .

- Gas Chromatography-Mass Spectrometry (GC-MS): For volatile byproducts, such as trimethylsilane derivatives .

- Capillary Electrophoresis: To quantify bromide ions in post-reaction mixtures, ensuring complete quenching and byproduct removal .

How can researchers resolve discrepancies in reported reaction yields when using this reagent for alkyne transfers?

Advanced Research Focus

Contradictions often arise from variations in:

- Stoichiometry: Excess reagent may lead to over-addition; titrate using Gilman’s test (iodine quenching) to determine active Mg content .

- Substrate Compatibility: Electron-deficient alkynes react faster but may require lower temperatures to avoid side reactions.

- Workup Procedures: Incomplete removal of Mg salts (e.g., via filtration through Celite®) can inflate yields; validate purity via elemental analysis .

What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

Advanced Research Focus

The silyl group stabilizes the alkyne-Mg complex, enhancing nucleophilicity. In Kumada couplings, transmetalation with palladium catalysts proceeds via a σ-bond metathesis mechanism. Steric effects from the trimethylsilyl group can slow reactivity with bulky substrates, necessitating longer reaction times or elevated temperatures. Kinetic studies using in situ IR spectroscopy can monitor intermediate formation .

How should researchers manage magnesium byproducts post-reaction to ensure reproducibility?

Basic Research Focus

After quenching with saturated ammonium chloride, filter the mixture through a sintered glass funnel to remove Mg(OH)Br precipitates. For large-scale reactions, aqueous workups followed by liquid-liquid extraction (e.g., ethyl acetate/water) improve phase separation. Residual Mg can be quantified via inductively coupled plasma mass spectrometry (ICP-MS) to validate removal .

What strategies mitigate side reactions when using this compound in moisture-sensitive syntheses?

Q. Advanced Research Focus

- Schlenk Techniques: Use flame-dried glassware and cannula transfers under inert gas .

- Additive Screening: Catalytic amounts of LiCl can enhance reactivity by modifying the Mg coordination sphere .

- Low-Temperature Quenching: Gradually add reactions to cold (−78°C) quenching solutions to minimize exothermic decomposition .

How does the trimethylsilyl group influence regioselectivity in alkyne addition reactions?

Advanced Research Focus

The bulky -SiMe3 group directs additions to less hindered positions. For example, in propargyl alcohol derivatives, the silyl group favors anti-Markovnikov addition by sterically blocking the proximal site. Computational studies (DFT) can model transition states to predict selectivity trends .

What are the best practices for long-term storage of this compound solutions?

Basic Research Focus

Store solutions in flame-sealed ampules under argon at −20°C. Regularly monitor concentration via titration (e.g., with D2O in THF-d8 and <sup>1</sup>H NMR integration). Avoid prolonged storage (>1 month), as decomposition can generate hazardous gases (e.g., methane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|